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Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 5-
oxononanoate (CAS No. 24071-99-6), a keto-ester of significant interest in synthetic organic
chemistry and as a potential building block in the development of novel pharmaceutical agents
and flavor compounds. This document furnishes a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental *H
NMR data is available and critically analyzed herein, the 3C NMR, IR, and MS data are
presented based on high-fidelity computational predictions to provide a comprehensive
spectroscopic profile in the absence of publicly available experimental spectra. This guide is
intended for researchers, scientists, and professionals in drug development, offering a
foundational spectroscopic reference for the identification, characterization, and quality control
of Ethyl 5-oxononanoate.

Introduction

Ethyl 5-oxononanoate is a bifunctional organic molecule containing both a ketone and an
ester functional group. This unique structural feature makes it a versatile intermediate in
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various organic syntheses. The precise characterization of its molecular structure is paramount
for its application in complex chemical transformations and for ensuring the purity of resulting
products. Spectroscopic techniques are indispensable tools for this purpose, each providing a
unique fingerprint of the molecule's atomic and electronic environment.

This guide presents a detailed interpretation of the spectroscopic data for Ethyl 5-
oxononanoate, structured to provide both a quick reference and a thorough understanding of
the underlying principles.

Molecular Structure

The structural formula of Ethyl 5-oxononanoate is presented below. The numbering of the
carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.

Figure 1: Molecular Structure of Ethyl 5-oxononanoate.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms
within a molecule. The chemical shift, integration, and multiplicity of each signal provide
detailed structural information.

Experimental *H NMR Data

The following experimental *H NMR data for Ethyl 5-oxononanoate was reported in a U.S.
Patent by Rieke, R. D. (1992)[1]. It is important to note that the reported integration for the
multiplet at & 2.25-2.55 ppm (6H) appears inconsistent with the molecular structure. A corrected
and rationalized assignment is provided in the interpretation section.
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Coupling

Chemical Shift L . Proposed
Multiplicity Integration Constant (J, .
(6, ppm) Assignment
Hz)
-O-CH2-CHs (H-
4.13 Quatrtet (q) 2H 7.2 2)
) -CO-CH2-CHa-
2.48 Triplet (t) 2H 7.2
(H-6)
-CH2-CH2-CO-
] (H-4) and -CO-
2.25-2.55 Multiplet (m) 4H -
CH2-CH2-COOEt
(H-2)
) -CH2-CH2-CH2-
1.85-1.93 Multiplet (m) 2H -
(H-3)
) -CH2-CH2-CHs
1.51-1.59 Multiplet (m) 2H -
(H-7)
) -CH2-CH2-CHs
1.25-1.40 Multiplet (m) 2H -
(H-8)
_ -O-CH2-CHs (H-
1.26 Triplet (t) 3H 7.1 1)

Table 1: Experimental *H NMR Data for Ethyl 5-oxononanoate.

Interpretation of the *'H NMR Spectrum

The *H NMR spectrum of Ethyl 5-oxononanoate displays signals corresponding to the eight
distinct proton environments in the molecule.

o Ethyl Ester Group: The quartet at d 4.13 ppm is characteristic of the methylene protons (-O-
CH2-CHs) adjacent to the ester oxygen and coupled to the terminal methyl group. The
corresponding methyl protons appear as a triplet at d 1.26 ppm.

 Aliphatic Chain: The triplet at & 2.48 ppm is assigned to the methylene protons (H-6)
adjacent to the ketone carbonyl group. The protons on the carbons alpha to the ester
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carbonyl (H-2) and the other side of the ketone (H-4) are expected to be deshielded and
appear in the region of 6 2.2-2.6 ppm. The original report of a 6H multiplet is likely an overlap
of the two triplets for H-2 and H-4, which would each integrate to 2H. The remaining
methylene groups (H-3, H-7, and H-8) appear as overlapping multiplets in the more shielded
region of the spectrum (6 1.25-1.93 ppm).

Protocol for *H NMR Data Acquisition

The following is a general protocol for acquiring a *H NMR spectrum of a small organic
molecule like Ethyl 5-oxononanoate.

Click to download full resolution via product page

Figure 3: Workflow for 13C NMR Spectrum Prediction.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

The following are the predicted characteristic IR absorption bands for Ethyl 5-oxononanoate.

Wavenumber ] . . .
Intensity Vibration Type Functional Group
(cm™)
~ 2960-2850 Medium-Strong C-H stretch Aliphatic
~ 1735 Strong C=0 stretch Ester
~ 1715 Strong C=0 stretch Ketone
~ 1240 Strong C-O stretch Ester

Table 3: Predicted IR Absorption Data for Ethyl 5-oxononanoate.

Interpretation of the Predicted IR Spectrum

The IR spectrum of Ethyl 5-oxononanoate is expected to be dominated by the strong
absorptions of the two carbonyl groups.

e C-H Stretching: The absorptions in the 2960-2850 cm~1 region are due to the stretching
vibrations of the sp2 hybridized C-H bonds in the ethyl and nonanoyl chains.

o Carbonyl Stretching: Two distinct, strong C=0 stretching bands are predicted. The ester
carbonyl typically absorbs at a higher frequency (~1735 cm~1) than the ketone carbonyl
(~1715 cm™1). The presence of two strong peaks in this region would be a key diagnostic
feature for this molecule.

o C-O Stretching: A strong absorption around 1240 cm~1 is expected for the C-O single bond
stretching of the ester group.

Protocol for IR Spectrum Prediction
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Computational methods can provide a reliable prediction of the IR spectrum.

Molecular Modeling Frequency Caleulation ~~~ Spectum Generation

RE =N -}

Click to download full resolution via product page

Figure 4: Workflow for IR Spectrum Prediction.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides
information about the molecular weight and the fragmentation pattern of a molecule, which can
be used for structural elucidation.

Predicted Mass Spectrometry Data

The predicted mass spectrum of Ethyl 5-oxononanoate would show a molecular ion peak and

several characteristic fragment ions.

m/z lon Formula Proposed Fragment

186 [C10H1803]* Molecular lon (M)

157 [CeH130s]* [M - C2Hs]*

141 [CsH1302]* [M - OC2Hs]*+

115 [CeH10:]* McLafferty rearrangement
product

99 [CsH702]* Cleavage at C4-C5 bond

71 [CaH7O]* Butanoyl cation

43 [C2Hs0]* Acetyl cation
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Table 4: Predicted Major Fragments in the Mass Spectrum of Ethyl 5-oxononanoate.

Interpretation of the Predicted Mass Spectrum

e Molecular lon: The molecular ion peak (M*) is expected at m/z 186, corresponding to the
molecular weight of Ethyl 5-oxononanoate.

o Major Fragmentations: The fragmentation is likely to be directed by the functional groups.
o Loss of the ethoxy group (-OCzHs) would give a fragment at m/z 141.
o Loss of the ethyl group (-C2Hs) would result in a fragment at m/z 157.

o Cleavage alpha to the ketone carbonyl can lead to the formation of acylium ions, such as

the butanoyl cation at m/z 71.

o A McLafferty rearrangement involving the ester group could produce a characteristic ion at

m/z 115.
[C10H1803]*
m/z = 186
- *OC:z2Hs o-cleavage McL afferty
earrangement
[CsH1302]* [CsH70O2]* [CeH1102]*
m/z = 141 m/z = 99 m/z = 115

CcO

[CaH7O]*
m/iz=71

Click to download full resolution via product page

Figure 5: Predicted Mass Spectrometry Fragmentation Pathway.
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Protocol for Mass Spectrometry Data Acquisition
(Electron lonization)

The following is a general protocol for obtaining an electron ionization mass spectrum.

Click to download full resolution via product page

Figure 6: Workflow for Electron lonization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for
Ethyl 5-oxononanoate. The combination of experimental *H NMR and predicted 3C NMR, IR,
and MS data offers a robust toolkit for the identification and characterization of this compound.
The detailed interpretations and protocols are designed to be a valuable resource for scientists
and researchers, facilitating the confident use of Ethyl 5-oxononanoate in their work.
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 5-Oxononanoate: A
Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314690/docs#spectroscopic-profile-of-ethyl-5-
oxononanoate-a-comprehensive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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